molecular formula C13H14N2O B2942080 3-(Piperidine-1-carbonyl)benzonitrile CAS No. 1003647-40-2

3-(Piperidine-1-carbonyl)benzonitrile

Numéro de catalogue: B2942080
Numéro CAS: 1003647-40-2
Poids moléculaire: 214.268
Clé InChI: VLJJHOCXGISZMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)benzonitrile typically involves the reaction of piperidine with benzonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperidine-1-carbonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Applications De Recherche Scientifique

3-(Piperidine-1-carbonyl)benzonitrile applications in scientific research:

This compound and its derivatives are significant in chemistry, medicine, and industry, serving as building blocks for creating complex molecules, exploring potential therapeutic properties, and developing innovative materials and chemical processes.

Scientific Research Applications

  • Chemistry 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules.
  • Medicine 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is investigated for potential therapeutic properties and as a precursor for drug development. Certain piperidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Industry 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is utilized in developing new materials and chemical processes.

Research Findings

  • Neuropharmacological Studies Piperidine derivatives can treat neurological disorders by modulating neurotransmitter systems. Compounds with similar structures have been investigated for enhancing dopaminergic activity, which is crucial for conditions like Parkinson's disease.
  • Antimicrobial Activity Some related compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the benzonitrile moiety may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
  • Anticancer Potential Certain piperidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to anticancer efficacy.

Case Studies

  • Case Study 1 A study on piperidine derivatives showed that modifications at the nitrogen position enhanced selectivity for specific receptors involved in anxiety disorders.
  • Case Study 2 Research on benzonitrile derivatives revealed significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents.

Table: Examples of PRMT5 inhibitors in clinical trials

CompoundLigand–protein binding mechanismDose rangeToxic side effectSafety conclusionPhase
Structure not disclosed SKL27969N/AN/AN/AN/APhase I terminated
SAM-binding pocket.It forms a crucial interaction with Phe3270.5–12 mg daily (QD or BID) doseOne patient (6 mg BID) had grade 4 treatment-related thrombocytopenia. Treatment-related adverse events occurred in 24 cases (86%)6 mg QD was identified as the recommended monotherapy dose for expansionClinical termination
The substrate binding pocketCompetes with the substrate12.5 mg to 600 mg once daily (QD) and 50 mg to 200 mg twice dailyIn phase I of the clinical trial for patients with solid tumour cancers, 89% of patients experienced treatment-related adverse events. Of these, 3/4 adverse events occurredA comprehensive assessment, AE is common but manageableNCT03614728 Terminated
SAM-binding pocket.It forms a crucial interaction with Phe32735 mg (n = 28) or 45 mg (n = 28)Grade 3 treatment-related adverse events were experienced by 23% of patients, no grade 4/5 treatment-related adverse events were reportedThe drug was observed to be tolerated in patients with R/M ACC, but its efficacy was limitedPhase I
Completed
1.15–800 mg orally once dailyOne patient with GBM had grade 3 thrombocytopenia. 69% (n = 31) experienced adverse events. No deaths were reportedWell tolerated, with a good safety profile under either QD or BID regimensPhase I

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-(Piperidine-1-carbonyl)benzonitrile is unique due to its specific piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development .

Activité Biologique

3-(Piperidine-1-carbonyl)benzonitrile, also known by its CAS number 1003647-40-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and a benzonitrile moiety, which contribute to its pharmacological properties. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H12N2O Molecular Formula \text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }
PropertyValue
Molecular Weight200.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The piperidine ring enhances the compound's ability to interact with biological macromolecules, while the benzonitrile moiety may facilitate binding through hydrophobic interactions and hydrogen bonding.

Target Interactions

Research indicates that compounds with similar structures often target enzymes or receptors involved in critical biological pathways. For instance, piperidine derivatives have been explored for their potential in inhibiting enzymes related to cancer progression and neurodegenerative diseases, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that this compound could be further investigated for its anticancer properties.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for this compound to influence pathways associated with neurodegeneration. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Case Studies

  • Cancer Therapy : In a study investigating piperidine derivatives for cancer treatment, compounds were synthesized that showed improved binding affinity to IKKb, an important target in cancer therapy. The introduction of the piperidine moiety was crucial for enhancing biological activity .
  • Neurodegenerative Disease : A related study focused on dual inhibitors targeting both AChE and butyrylcholinesterase (BuChE). Compounds incorporating piperidine rings exhibited promising results in improving brain exposure and demonstrating antioxidant properties .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains to be thoroughly characterized; however, the presence of the piperidine ring may enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability. Studies on similar compounds indicate that modifications in chemical structure can significantly affect absorption and distribution within biological systems.

Propriétés

IUPAC Name

3-(piperidine-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJJHOCXGISZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.